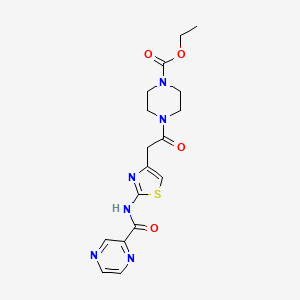

Ethyl 4-(2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate

Description

This compound features a piperazine core substituted at position 1 with an ethyl carboxylate group. A thiazole ring is attached via an acetyl linker at position 4 of the piperazine, further substituted at position 2 with a pyrazine-2-carboxamido moiety.

Properties

IUPAC Name |

ethyl 4-[2-[2-(pyrazine-2-carbonylamino)-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O4S/c1-2-27-17(26)23-7-5-22(6-8-23)14(24)9-12-11-28-16(20-12)21-15(25)13-10-18-3-4-19-13/h3-4,10-11H,2,5-9H2,1H3,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWHMDXUNYXFPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 4-(2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on a review of relevant literature and research findings.

Chemical Structure and Synthesis

The compound belongs to a class of piperazine derivatives which are often synthesized through multi-step organic reactions involving pyrazine and thiazole moieties. The synthesis typically includes:

- Formation of Intermediate Compounds : Initial reactions between pyrazine derivatives and piperazine.

- Coupling Reactions : Utilizing coupling agents such as EDCI to form the final product.

- Purification : Techniques such as column chromatography are employed to isolate the desired compound.

Antitumor Activity

Research indicates that derivatives of pyrazine, including the compound , exhibit significant antitumor properties . These compounds have been shown to inhibit Class I PI3-kinase enzymes, which are crucial in cellular proliferation pathways associated with cancer. The inhibition of these enzymes can lead to reduced tumor growth and proliferation in various cancer models .

Neuropharmacological Effects

This compound has also been evaluated for its anxiolytic and antidepressant-like activities . Similar compounds have demonstrated interactions with the serotonergic system and GABAA receptor sites, suggesting a potential mechanism for anxiety reduction .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : By targeting specific kinases involved in cell signaling, the compound may effectively disrupt pathways that lead to tumor growth.

- Modulation of Neurotransmitter Systems : Its interaction with neurotransmitter receptors suggests it may influence mood regulation and anxiety levels.

Study 1: Antitumor Efficacy

A study conducted on various pyrazine derivatives, including similar structures to the target compound, demonstrated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines. The selectivity index was notably high, indicating a favorable therapeutic window .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.15 | 35 |

| Ethyl 4-(...) | 0.12 | 40 |

| Compound B | 0.20 | 30 |

Study 2: Anxiolytic Properties

In another investigation focusing on neuropharmacological effects, a derivative closely related to Ethyl 4-(...) was tested for its anxiolytic properties in rodent models. Results indicated significant reductions in anxiety-like behaviors, correlating with increased serotonergic activity .

| Behavior Test | Control Group | Treated Group |

|---|---|---|

| Elevated Plus Maze (EPM) | 25% time in open arms | 45% time in open arms |

| Open Field Test (OFT) | High anxiety levels | Reduced anxiety levels |

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The compound has been investigated for its role in drug discovery, particularly in the development of targeted therapies. Its structure incorporates a piperazine moiety, which is known for enhancing the pharmacological profile of various drugs.

Targeted Protein Degradation

Recent studies highlight the potential of compounds like Ethyl 4-(2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate in the emerging field of PROTACs (Proteolysis Targeting Chimeras). These small molecules induce targeted protein degradation, which is a promising strategy for overcoming drug resistance in cancer therapies . The compound's unique structure may facilitate interactions with specific proteins, leading to effective degradation pathways.

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Its derivatives have been evaluated for activity against various pathogens, including Mycobacterium tuberculosis.

Tuberculosis Treatment

Research indicates that pyrazine derivatives exhibit significant anti-tubercular activity. Compounds similar to this compound have been synthesized and tested against Mycobacterium tuberculosis, with some showing enhanced potency compared to standard treatments . This suggests that the compound could be a candidate for further development in tuberculosis therapy.

Anticancer Properties

The structural features of this compound make it a subject of interest in cancer research.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and minimizing toxicity.

Optimization Strategies

SAR studies have revealed that modifications to the thiazole and piperazine rings can significantly alter biological activity. For instance, substituents on the pyrazine ring can enhance binding affinity to target proteins or improve solubility and bioavailability .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Piperazine-Ester Core

The ethyl carboxylate-piperazine motif is shared with compounds like Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (). However, the linker between piperazine and thiazole differs: the target compound uses an acetyl group , while analogs in employ a methyl group .

Thiazole Substituents

- Target Compound : Pyrazine-2-carboxamido at thiazole C2.

- Analogs : Ureido-phenyl groups (e.g., 3-(4-(trifluoromethyl)phenyl)ureido) at thiazole C2 .

- Compounds : Chlorophenyl-triazolopyrimidine or methylsulfonylphenyl groups attached via acetyl linkers .

Heterocyclic Diversity

- : Features a thieno[2,3-d]pyrimidine-sulfanylacetyl group, replacing thiazole with a larger fused heterocycle .

- : Uses morpholinothieno[3,2-d]pyrimidinylmethyl substituents, emphasizing bulkier aromatic systems .

Physicochemical Properties

The acetyl linker in the target compound may enhance solubility compared to methyl-linked analogs but reduce metabolic stability .

Pharmacokinetic Considerations

- Bioavailability : The acetyl linker in the target compound may improve membrane permeability compared to rigid methyl-linked analogs.

- Metabolic Stability : Trifluoromethyl groups in analogs enhance resistance to oxidative metabolism , whereas the pyrazine ring in the target may undergo faster hepatic clearance.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-(2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 60–80°C) .

- Amide coupling : Pyrazine-2-carboxylic acid is activated using carbodiimides (e.g., EDC/HOBt) and reacted with the thiazole intermediate .

- Piperazine acetylation : The acetyl-piperazine moiety is introduced via nucleophilic acyl substitution, requiring anhydrous conditions and bases like triethylamine to drive the reaction .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature gradients to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?

- Key Techniques :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., piperazine methylene at δ 3.4–3.6 ppm, thiazole protons at δ 7.2–7.5 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ expected within ±2 ppm error) .

- IR : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for esters/amides) .

- Data Resolution : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with synthesized analogs or computational predictions (e.g., DFT simulations) .

Q. What preliminary assays are recommended to assess its bioactivity, and how are false positives mitigated?

- Screening Workflow :

- In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization or ATPase activity assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .

- False-Positive Mitigation : Include negative controls (e.g., solvent-only wells), validate hits via orthogonal assays (e.g., SPR for binding affinity), and assess membrane permeability (LogP via HPLC) to exclude promiscuous inhibitors .

Advanced Research Questions

Q. How can contradictory data between computational binding predictions and experimental IC₅₀ values be analyzed?

- Approach :

- Docking Refinement : Use induced-fit docking (e.g., Schrödinger Suite) to model ligand flexibility and solvation effects. Compare with MD simulations to assess binding stability .

- Experimental Validation : Perform mutagenesis on predicted binding residues (e.g., kinase ATP-binding pocket) to confirm critical interactions .

- Case Study : If MD simulations suggest hydrogen bonding with Asp831 (EGFR), but IC₅₀ remains high, synthesize analogs with enhanced H-bond donors (e.g., –OH substituents) .

Q. What strategies are effective for elucidating the reaction mechanism of thiazole-piperazine coupling?

- Mechanistic Probes :

- Isotopic Labeling : Use ¹⁸O-labeled carbonyl groups to track acyl transfer via MS .

- Kinetic Studies : Conduct variable-temperature NMR to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure) .

- Computational Tools : Apply DFT (e.g., Gaussian) to model transition states and compare activation energies for SN1 vs. SN2 pathways .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

- SAR Design :

- Analog Synthesis : Modify the pyrazine (e.g., Cl/F substitution), thiazole (e.g., methyl vs. phenyl groups), and piperazine (e.g., N-methylation) .

- Bioactivity Mapping : Correlate substituent effects with IC₅₀ (kinase assays) and LogD (chromatographic retention times) .

- Data Integration : Use multivariate analysis (e.g., PCA) to identify dominant physicochemical drivers (e.g., lipophilicity vs. H-bond capacity) .

Q. What methodologies are recommended for resolving crystallographic disorder in X-ray structures of this compound?

- Crystallography Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.